molecular formula C15H14N6O B12928583 9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]- CAS No. 827584-80-5

9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-

Cat. No.: B12928583
CAS No.: 827584-80-5
M. Wt: 294.31 g/mol
InChI Key: SYULCPPYJWVWTL-UHFFFAOYSA-N
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Description

3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyloxy group attached to an amino group, which is further connected to a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Propanenitrile Group: The propanenitrile group can be attached to the purine ring through a nucleophilic substitution reaction using a suitable nitrile compound.

Industrial Production Methods

Industrial production of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This can lead to the modulation of various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base found in nucleic acids.

    6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.

Uniqueness

3-(6-((Benzyloxy)amino)-9H-purin-9-yl)propanenitrile is unique due to the presence of the benzyloxy group and the propanenitrile group attached to the purine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other purine derivatives.

Properties

CAS No.

827584-80-5

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

3-[6-(phenylmethoxyamino)purin-9-yl]propanenitrile

InChI

InChI=1S/C15H14N6O/c16-7-4-8-21-11-19-13-14(17-10-18-15(13)21)20-22-9-12-5-2-1-3-6-12/h1-3,5-6,10-11H,4,8-9H2,(H,17,18,20)

InChI Key

SYULCPPYJWVWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N

Origin of Product

United States

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